molecular formula C13H18N2O3 B14148403 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol CAS No. 92033-77-7

1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol

Cat. No.: B14148403
CAS No.: 92033-77-7
M. Wt: 250.29 g/mol
InChI Key: MNZTUVQQZPUFRQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol is an organic compound that features a nitrophenyl group attached to a piperidinyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidinyl derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group can enhance binding affinity to biological targets.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
  • (4-Nitrophenyl)(piperidin-1-yl)methanone
  • [(4-nitrophenyl)methyl][3-(piperidin-1-yl)propyl]amine

Uniqueness: 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

92033-77-7

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C13H18N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h4-7,13,16H,1-3,8-10H2

InChI Key

MNZTUVQQZPUFRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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